Ara-GTP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

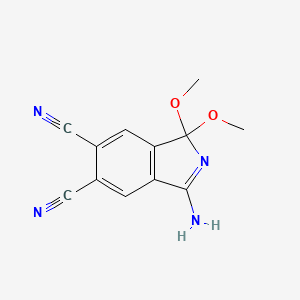

Synthetic Routes and Reaction Conditions: The synthesis of Ara-GTP involves multiple steps, starting from the precursor arabinosylguanine (Ara-G). Ara-G is phosphorylated to form Ara-G monophosphate (Ara-GMP), which is then further phosphorylated to Ara-G diphosphate (Ara-GDP) and finally to this compound . The phosphorylation process is catalyzed by nucleoside kinases such as deoxycytidine kinase and deoxyguanosine kinase .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of nelarabine as a prodrug. Nelarabine is metabolized in vivo to Ara-G, which is then phosphorylated to this compound . The industrial production of nelarabine involves standard pharmaceutical manufacturing processes, including the use of excipients like sodium chloride, hydrochloric acid, sodium hydroxide, and water for injections .

Analyse Chemischer Reaktionen

Types of Reactions: Ara-GTP undergoes several types of chemical reactions, including hydrolysis and incorporation into DNA. The hydrolysis of this compound to guanosine diphosphate (GDP) and inorganic phosphate (Pi) is a crucial reaction that regulates various cellular processes .

Common Reagents and Conditions: The hydrolysis of this compound is catalyzed by GTPases, which facilitate the reaction through solvent-assisted pathways . The incorporation of this compound into DNA occurs during the S phase of the cell cycle, leading to the termination of DNA elongation.

Major Products Formed: The major products formed from the hydrolysis of this compound are guanosine diphosphate (GDP) and inorganic phosphate (Pi) . When incorporated into DNA, this compound induces fragmentation and apoptosis .

Wissenschaftliche Forschungsanwendungen

Ara-GTP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used as an active metabolite of nelarabine for the treatment of T-cell malignancies . It has shown efficacy in inducing differentiation and apoptosis in leukemic cells . In biochemical research, this compound is used to study the mechanisms of DNA synthesis and repair. Additionally, it serves as a valuable tool in drug discovery and development, particularly for targeting fast-replicating cancerous cells.

Wirkmechanismus

The mechanism of action of Ara-GTP involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis . This compound preferentially accumulates in malignant T-cells due to the higher expression of enzymes that convert nelarabine to this compound in these cells . Once incorporated into DNA, this compound disrupts the elongation process, resulting in DNA fragmentation and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Ara-GTP include other nucleotide analogs such as cytarabine triphosphate (Ara-CTP) and fludarabine triphosphate (F-ara-ATP) . These compounds also incorporate into DNA and inhibit DNA synthesis, but they differ in their specific molecular targets and pathways.

Uniqueness of this compound: This compound is unique in its specificity for T-cell malignancies, making it particularly effective in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma . Its ability to preferentially accumulate in malignant T-cells and induce apoptosis sets it apart from other nucleotide analogs .

Eigenschaften

CAS-Nummer |

72490-81-4 |

|---|---|

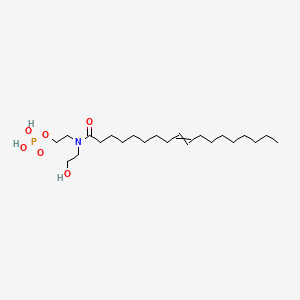

Molekularformel |

C10H16N5O14P3 |

Molekulargewicht |

523.18 g/mol |

IUPAC-Name |

[[(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 |

InChI-Schlüssel |

XKMLYUALXHKNFT-FJFJXFQQSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)

![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)

![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)